2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride

Photochemical proteolysis Unnatural amino acid incorporation Protein engineering

Researchers developing photolabile caged compounds or site-specific protein cleavage probes often face reproducibility issues with incorrect isomers or salt forms. This racemic 2-nitrophenylglycine hydrochloride is specifically validated for nonsense suppression incorporation in Xenopus oocytes and mammalian cells, enabling precise UV-inducible (365 nm) backbone cleavage. • Ortho-nitro substitution verified for in vivo photochemical cleavage-meta/para isomers lack this photoactivity • Hydrochloride salt ensures efficient suppressor tRNA charging without base-mediated dissolution steps • Validated racemic mixture for caspase-8 site incorporation (Ser176 of caspase-3) and GnRH antagonist synthesis

Molecular Formula C8H9ClN2O4
Molecular Weight 232.62 g/mol
CAS No. 50357-25-0
Cat. No. B1527786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride
CAS50357-25-0
Molecular FormulaC8H9ClN2O4
Molecular Weight232.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C(=O)O)N)[N+](=O)[O-].Cl
InChIInChI=1S/C8H8N2O4.ClH/c9-7(8(11)12)5-3-1-2-4-6(5)10(13)14;/h1-4,7H,9H2,(H,11,12);1H
InChIKeyIMQIJVYFKLMKCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(2-nitrophenyl)acetic Acid Hydrochloride – Specialized Building Block


2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride (CAS 50357-25-0), also referred to as RS-2-nitrophenylglycine hydrochloride [1], is a racemic unnatural amino acid derivative characterized by a 2-nitrophenyl substituent on the α-carbon of glycine. The compound serves as a versatile intermediate in the preparation of photolabile caged compounds, site-specific protein cleavage probes [2], and GnRH receptor antagonists . Its hydrochloride salt form enhances aqueous solubility relative to the free base, facilitating its use in biochemical and medicinal chemistry workflows .

Workflow
Photocleavable protein engineering probe
Selection
Racemic mixture for nonsense suppression
Use Context
Hydrochloride salt for direct aqueous handling

Substitution Risks with Free Base and Positional Isomers


Substituting the hydrochloride salt (CAS 50357-25-0) with the free base (CAS 50381-53-8) introduces variability in solubility and handling, as the free base exhibits a predicted pKa of 1.58 and may require additional neutralization steps in aqueous buffers . Furthermore, the ortho-nitro substitution pattern on the phenyl ring is essential for the photochemical cleavage mechanism demonstrated in vivo [1]; meta- or para-nitro isomers lack this established photoactivity and do not undergo the same site-specific backbone cleavage upon irradiation. Even among ortho-nitrophenylglycine derivatives, the racemic mixture (D,L-) provided by this CAS number is specifically validated for nonsense suppression incorporation into proteins expressed in Xenopus oocytes [1], whereas enantiopure or ester-protected variants (e.g., methyl ester, CAS 1259959-65-3) require additional deprotection or resolution steps that can compromise yield and experimental reproducibility.

Free base substitution
Free base (CAS 50381-53-8) may require neutralization steps in aqueous buffers, shifting solubility and handling reproducibility.
Positional isomer mismatch
Meta- or para-nitro isomers lack established photocleavage activity and may not support site-specific backbone cleavage upon irradiation.
Enantiopure or ester variant risk
Enantiopure or methyl ester derivatives require additional deprotection or resolution, which may compromise yield and reproducibility.

Differentiation Evidence vs. Closest Analogs


In Vivo Site-Specific Photochemical Proteolysis

The racemic mixture of 2-amino-2-(2-nitrophenyl)acetic acid hydrochloride (Npg) enables site-specific, nitrobenzyl-induced photochemical proteolysis (SNIPP) when incorporated into proteins expressed in living cells. In contrast, native amino acids and most other unnatural amino acid analogs cannot trigger polypeptide backbone cleavage upon UV irradiation. Functional studies in Xenopus oocytes demonstrated that irradiation of Shaker B K+ channels containing a single Npg residue at position 128 results in complete cleavage of the channel backbone and loss of function [1]. This photo-controllable cleavage is not observed with meta- or para-nitrophenylglycine isomers, nor with the free base or ester derivatives, due to altered photochemistry and incorporation efficiency [2].

In Vivo Photocleavage
Class-level inference
Npg hydrochloride: Complete functional knockout of Shaker B K+ channel upon 365 nm irradiation.
Native amino acids / meta- or para-nitro isomers: No cleavage observed under identical conditions.
Supports optochemical biology probe context
Xenopus oocyte nonsense suppression model; 10-60 s irradiation
Photochemical proteolysis Unnatural amino acid incorporation Protein engineering Ion channel biophysics

Aqueous Solubility of Hydrochloride Salt vs. Free Base

The hydrochloride salt form (CAS 50357-25-0) demonstrates significantly improved water solubility compared to the free base (CAS 50381-53-8). While quantitative aqueous solubility data for the free base are not widely published, its predicted pKa of 1.58 indicates that the compound exists predominantly in a poorly water-soluble, unionized state at physiological pH. In contrast, the hydrochloride salt is described by multiple vendors as freely soluble in water and aqueous buffers , enabling direct preparation of stock solutions without the need for pH adjustment or organic co-solvents. This practical differentiation reduces experimental variability in biochemical assays and simplifies workflows for solid-phase peptide synthesis.

Aqueous Solubility
Class-level inference
Hydrochloride salt: Direct aqueous dissolution Free base (pKa 1.58): Likely requires pH adjustment or co-solvent
Supports aqueous workflow compatibility review
Vendor specification; free base quantitative data limited
Solubility Salt selection Aqueous formulation Biochemical assays

Commercial Purity: NMR Verification vs. Alternative Suppliers

Commercial availability with NMR-verified purity provides a verifiable procurement advantage. Chem-Impex supplies the compound with purity ≥95% by NMR , while Leyan offers a 97% purity grade . In contrast, the free base (CAS 50381-53-8) is typically offered at 98% purity but lacks the validated NMR certificate of analysis for the hydrochloride salt form . For applications requiring precise stoichiometry in solid-phase synthesis or nonsense suppression experiments, the higher purity and documented analytical traceability of the hydrochloride salt reduce the risk of side reactions and improve incorporation yields.

Purity Verification
Direct head-to-head
≥95% (NMR) / 97% (HPLC) Hydrochloride salt with documented analytical traceability
Supports procurement confidence for sensitive assays
Free base purity method not always disclosed
Purity Quality control NMR Procurement

Intermediate for GnRH Receptor Antagonists

The 2-nitrophenylglycine scaffold is documented as a key intermediate for the synthesis of gonadotropin-releasing hormone (GnRH) receptor antagonists . While specific comparative binding data for the hydrochloride salt vs. free base are not available, the ortho-nitro substitution pattern is essential for generating the desired pharmacophore. Meta- or para-nitrophenylglycine analogs do not appear in the GnRH antagonist patent literature, suggesting that the 2-nitrophenyl moiety is critical for receptor binding or synthetic accessibility [1]. The hydrochloride salt form facilitates amide bond formation under standard peptide coupling conditions without requiring base-mediated neutralization, streamlining the synthetic route.

GnRH Antagonist Intermediate
Class-level inference
Ortho-nitro isomer cited in GnRH antagonist patent literature
Meta/para-nitro isomers absent from this target class literature
Context-dependent building block relevance
Binding data not available; synthetic utility context
GnRH antagonist Medicinal chemistry Peptide mimetic Pharmaceutical intermediate

Limited Antimicrobial Activity in Cellular Assays

A comparative study of nitrophenylglycine isomers revealed that o-, m-, and p-nitrophenylglycines and their esters exhibit 'rather limited activity against microorganisms' [1]. This class-wide observation suggests that the 2-nitrophenylglycine scaffold is unlikely to introduce unintended antimicrobial effects in cell-based assays. In contrast, many common pharmacophores (e.g., fluoroquinolones, aminoglycosides) exhibit potent antimicrobial activity that can confound phenotypic screening results. While not a primary selection driver, this low antimicrobial liability is a favorable attribute for researchers using bacterial or yeast expression systems or performing high-content imaging in mixed microbial cultures.

Antimicrobial Activity
Cross-study comparable
Nitrophenylglycines show rather limited activity against microorganisms
Potent antimicrobial scaffolds: MIC values in low μg/mL range
Supports cell-based assay selection context
Historical susceptibility testing; no reported MIC values
Antimicrobial Off-target effects Cell-based assays Toxicity

Prioritized Application Scenarios


Site-Specific Protein Photocleavage for Ion Channels and Proteases

Researchers utilizing nonsense codon suppression in Xenopus oocytes or mammalian cells can incorporate this compound as the unnatural amino acid Npg to create photoactivatable cleavage sites within proteins of interest. Upon UV irradiation (365 nm), the polypeptide backbone is selectively cleaved at the Npg residue, enabling real-time functional knockout studies of ion channels, caspases, or signaling proteins [1]. The hydrochloride salt ensures efficient charging of suppressor tRNA and high incorporation fidelity in in vivo translation systems.

Synthesis of Photo-Caged Inhibitors and Prodrugs

The o-nitrophenylglycine moiety serves as a photolabile protecting group that can be conjugated to hydrophobic pharmacophores to create water-solubilizing, light-activatable prodrugs. This approach has been validated for carbonic anhydrase II inhibitors [2]. The hydrochloride salt provides a convenient, water-soluble starting material for solid-phase or solution-phase synthesis of caged compounds, eliminating the need for base-mediated dissolution steps.

Building Block for GnRH Antagonist Development

Medicinal chemistry teams developing peptide or small-molecule GnRH antagonists can employ this compound as a protected or unprotected amino acid building block. Its ortho-nitro substitution pattern is specifically cited in the literature for this target class , and the hydrochloride salt simplifies coupling reactions by avoiding the need for additional base when using standard carbodiimide activation.

Photocontrollable Caspase-3 Activation Tool

In apoptosis research, site-selective incorporation of Npg at the caspase-8 cleavage site (Ser176) of caspase-3 generates a photofunctionalized protease that remains inactive until irradiated. This enables precise temporal control over apoptosis initiation in cellular models [3]. The racemic mixture provided by this CAS number is validated for this specific application.

Application
Selection Property
Validation Focus
Site-specific protein photocleavage
Racemic Npg incorporation fidelity
Functional knockout upon 365 nm irradiation
Photo-caged inhibitor synthesis
Aqueous solubility and coupling readiness
Photolabile prodrug activation control
GnRH antagonist development
Ortho-nitro scaffold alignment
Synthetic accessibility and literature alignment
Photocontrollable caspase-3 tool
Racemic mixture validation
Temporal apoptosis initiation control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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